

# (R)-Elsubrutinib: A Technical Guide to its Target Profile and Kinase Selectivity

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## Compound of Interest

Compound Name: (R)-Elsubrutinib

Cat. No.: B10854324

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**(R)-Elsubrutinib** (also known as ABBV-105) is a potent and selective, orally bioavailable, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). As a key mediator in multiple immune cell signaling pathways, BTK is a compelling therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the target profile and kinase selectivity of **(R)-Elsubrutinib**, incorporating detailed experimental methodologies and visual representations of its mechanism of action.

## Core Target Profile

**(R)-Elsubrutinib** is a covalent inhibitor that irreversibly binds to BTK.<sup>[1][2][3][4]</sup> The primary mechanism of action involves the formation of a covalent bond with the cysteine residue at position 481 (Cys481) within the ATP binding site of BTK.<sup>[3][5]</sup> This irreversible binding effectively blocks the enzymatic activity of BTK.<sup>[2][3]</sup>

The potency of **(R)-Elsubrutinib** against the catalytic domain of BTK has been determined to have a half-maximal inhibitory concentration (IC<sub>50</sub>) of 0.18 µM.<sup>[1][3][4]</sup> The critical role of the covalent interaction with Cys481 is highlighted by the significantly reduced potency against a mutant form of BTK where Cys481 is substituted with serine (BTK C481S), with the IC<sub>50</sub> increasing to 2.6 µM.<sup>[3][5]</sup>

## Kinase Selectivity Profile

A critical attribute of any kinase inhibitor is its selectivity, as off-target activity can lead to undesirable side effects. **(R)-Elsubrutinib** has demonstrated a high degree of selectivity for BTK.

## Kinome-wide Selectivity

In a comprehensive kinase panel screen, **(R)-Elsubrutinib** was evaluated for its activity against 456 kinases.<sup>[5]</sup> At a concentration of 0.015  $\mu\text{M}$ , which is sufficient to achieve 80% inhibition of BTK, **(R)-Elsubrutinib** showed significant inhibition only on BTK, indicating a superior kinome selectivity.<sup>[1][5]</sup>

## Selectivity Against Cysteine-Containing Kinases

Given its covalent mechanism of action targeting a cysteine residue, the selectivity of **(R)-Elsubrutinib** was further assessed against other kinases that also possess a cysteine at a homologous position to Cys481 in BTK. The selectivity ratios, which represent the ratio of the IC<sub>50</sub> for the off-target kinase to the IC<sub>50</sub> for BTK, are summarized in the table below.<sup>[5]</sup>

| Kinase  | Selectivity Ratio (IC <sub>50</sub> Off-target / IC <sub>50</sub> BTK) |
|---------|--|
| ITK     | >280   |
| ETK/BMX | >280   |
| TEC     | >280   |
| TXK     | >280   |
| BLK     | 111  |
| JAK3    | 89   |
| EGFR    | 61   |
| ERBB2   | 50   |
| ERBB4   | 44   |
| BMX     | 33   |

These data demonstrate that **(R)-Elsubrutinib** possesses favorable selectivity against other cysteine-containing kinases, including other members of the TEC kinase family.[5]

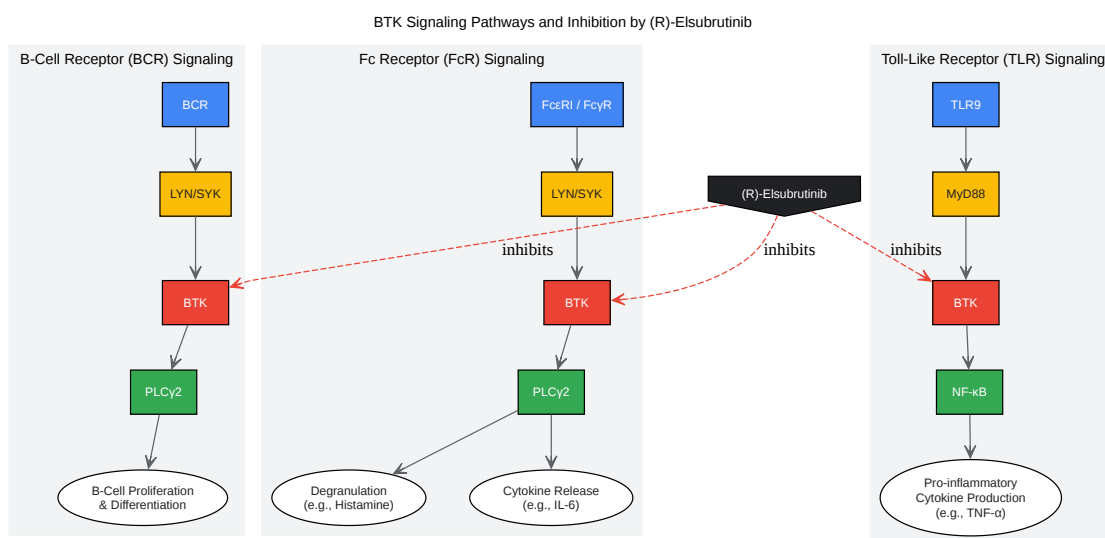
## Cellular Activity and Signaling Pathways

**(R)-Elsubrutinib** effectively inhibits cellular functions that are dependent on BTK signaling. This includes signaling pathways downstream of the B-cell receptor (BCR), Fc receptors (FcγR and FcεR), and Toll-like receptor 9 (TLR-9).[1][4]

The inhibitory effects of **(R)-Elsubrutinib** on these pathways lead to the modulation of various immune cell functions, including:

- Inhibition of IgM-mediated B-cell proliferation.[3]
- Inhibition of histamine release from IgE-stimulated basophils.[3]
- Inhibition of IL-6 release from IgG-stimulated monocytes.[3]
- Inhibition of TNF-α release from CpG-DNA stimulated peripheral blood mononuclear cells (PBMCs).[3]

The following diagram illustrates the central role of BTK in these signaling pathways and the point of intervention for **(R)-Elsubrutinib**.



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Caption: BTK's role in immune cell signaling and its inhibition by **(R)-Elsubrutinib**.

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize **(R)-**

**Elsubrutinib.**

## BTK Enzymatic Assay (IC50 Determination)

The potency of **(R)-Elsubrutinib** against the BTK catalytic domain was determined using a time-dependent enzymatic assay.

- Enzyme: Recombinant human BTK catalytic domain.
- Substrate: A suitable peptide or protein substrate for BTK.
- ATP Concentration: Typically at or near the  $K_m$  for ATP.
- Procedure:
  - **(R)-Elsubrutinib** is serially diluted to a range of concentrations.
  - The inhibitor is pre-incubated with the BTK enzyme for a defined period (e.g., 60 minutes) to allow for covalent bond formation.
  - The enzymatic reaction is initiated by the addition of the substrate and ATP.
  - The reaction is allowed to proceed for a specified time.
  - The reaction is stopped, and the amount of product formed is quantified. This can be done using various methods, such as measuring the incorporation of radiolabeled phosphate (e.g.,  $^{32}P$  or  $^{33}P$ ) from ATP into the substrate or using fluorescence-based readouts.
  - The percentage of inhibition at each concentration of **(R)-Elsubrutinib** is calculated relative to a vehicle control (e.g., DMSO).
  - The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

## Kinase Selectivity Profiling (KINOMEscan®)

The selectivity of **(R)-Elsubrutinib** was assessed using the KINOMEscan® platform, which is a competition binding assay.

- Platform: DiscoverX KINOMEScan®.
- Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured by the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
- Procedure:
  - **(R)-Elsubrutinib** is tested at a fixed concentration (e.g., 0.015  $\mu$ M).
  - The compound is incubated with a panel of 456 kinases, each tagged with a unique DNA identifier.
  - The kinase-compound mixture is then applied to a solid support matrix functionalized with an immobilized broad-spectrum kinase inhibitor.
  - Kinases that are not bound to **(R)-Elsubrutinib** will bind to the immobilized inhibitor and be retained on the support, while kinases bound to the test compound will be washed away.
  - The amount of each kinase remaining on the solid support is quantified by qPCR.
  - The results are typically expressed as a percentage of the vehicle control, with lower values indicating stronger binding of the test compound to the kinase.

## Cellular Assays

The functional effects of **(R)-Elsubrutinib** were evaluated in various cell-based assays that are dependent on BTK signaling.

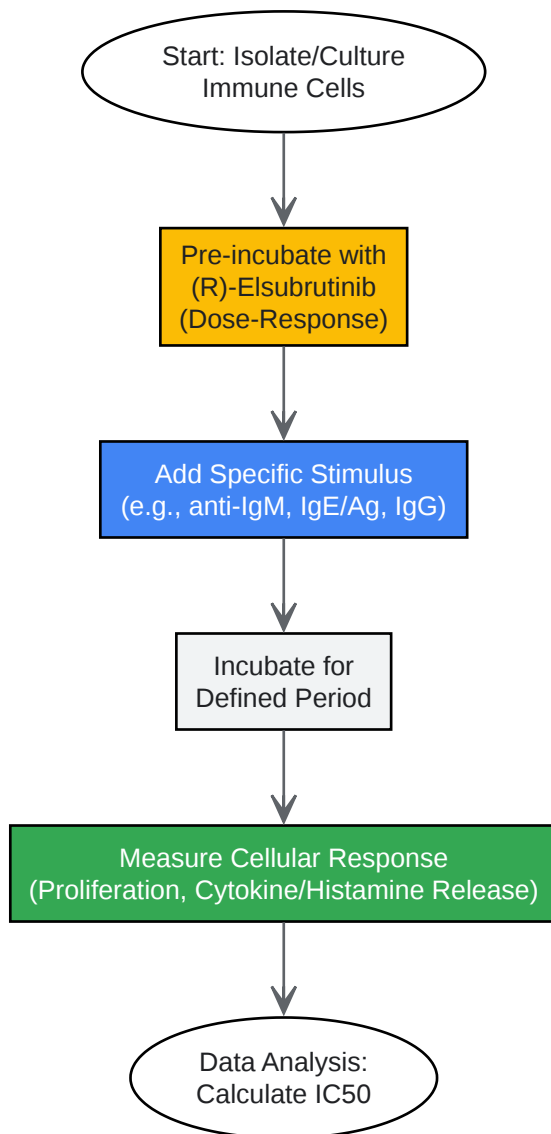
- Cells: Isolated primary B-cells or a suitable B-cell line.
- Stimulus: Anti-IgM antibody to cross-link the B-cell receptor.
- Procedure:
  - Cells are pre-incubated with varying concentrations of **(R)-Elsubrutinib**.

- The cells are then stimulated with anti-IgM.
- Cell proliferation is assessed after a suitable incubation period (e.g., 48-72 hours) using methods such as the incorporation of tritiated thymidine ( $[^3\text{H}]$ -thymidine) or a colorimetric assay (e.g., MTS or WST-1).
- The IC<sub>50</sub> for the inhibition of proliferation is calculated.
- For FcεRI (Basophils):
  - Cells: Primary human basophils or a basophilic cell line (e.g., RBL-2H3).
  - Stimulus: IgE sensitization followed by antigen challenge.
  - Readout: Measurement of histamine release (e.g., via ELISA).
- For FcγR (Monocytes):
  - Cells: Primary human monocytes or a monocytic cell line (e.g., THP-1).
  - Stimulus: Immune complexes (e.g., aggregated IgG).
  - Readout: Measurement of cytokine release, such as IL-6 (e.g., via ELISA).

The general procedure for these assays involves pre-incubation with **(R)-Elsubrutinib**, followed by stimulation and subsequent measurement of the specific cellular response.

The following diagram outlines a general workflow for these cellular assays.

## General Workflow for Cellular Assays



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Caption: A generalized workflow for cell-based functional assays.

## Clinical Development Context

**(R)-Elsubrutinib** has been investigated in clinical trials for autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis, often in combination with other

immunomodulatory agents like the JAK inhibitor upadacitinib.[5][6][7][8][9][10] The rationale for this combination therapy is to target multiple, non-overlapping signaling pathways involved in the pathogenesis of these complex diseases.[11]

## Conclusion

**(R)-Elsubrutinib** is a highly potent and selective irreversible inhibitor of BTK. Its favorable kinase selectivity profile, coupled with its demonstrated ability to potently inhibit key BTK-dependent cellular signaling pathways, underscores its potential as a therapeutic agent for the treatment of various inflammatory and autoimmune disorders. The detailed experimental methodologies provided herein offer a basis for further research and a deeper understanding of its pharmacological properties.

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